2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide
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Overview
Description
2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties
Scientific Research Applications
2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Pharmacology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Biochemistry: It is used in studies to understand the mechanisms of enzyme inhibition and protein binding.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other biologically active molecules.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could lead to a variety of biochemical changes depending on the nature of the receptor and the cellular context.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that the effects of this compound could be diverse and context-dependent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can enhance its biological activity and selectivity. The combination of these substituents with the sulfonamide group provides a distinct chemical profile that can be exploited for various therapeutic applications.
Properties
IUPAC Name |
2-(3-chloro-4-fluoroanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2S/c12-8-6-7(3-4-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUAWIYLDFWEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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